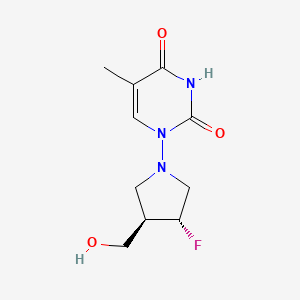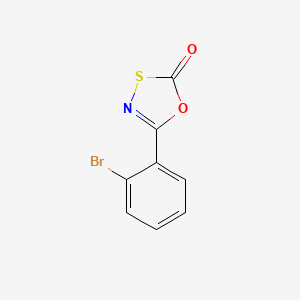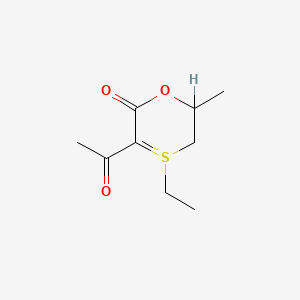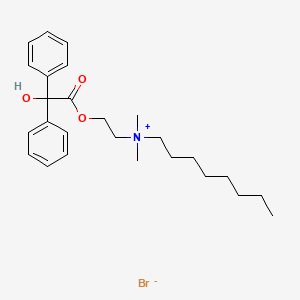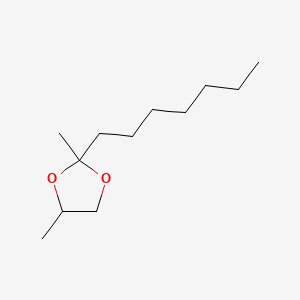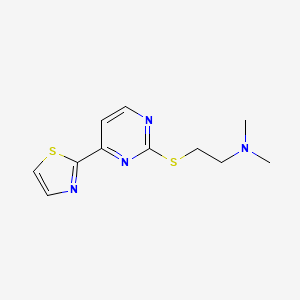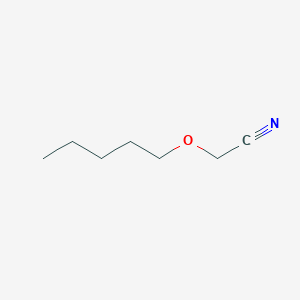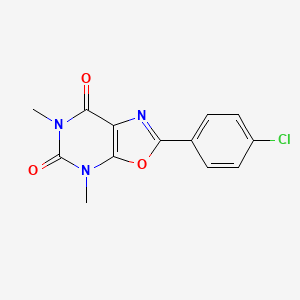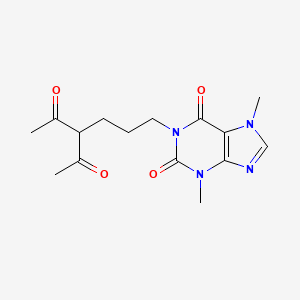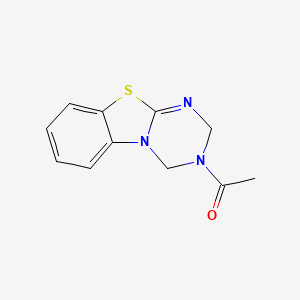
Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate is a complex organic compound featuring a pyrrolo-thiazole core structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate typically involves multi-step organic reactions. One common approach includes:
Formation of the Pyrrolo-Thiazole Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions. For instance, a precursor containing a thiazole ring can be reacted with a pyrrole derivative in the presence of a strong acid like sulfuric acid or a base like sodium hydroxide.
Introduction of Functional Groups: The hydroxy(oxido)amino group can be introduced via nitration followed by reduction. The carbamate group is typically introduced through the reaction of the amine with ethyl chloroformate under mild conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the use of catalysts to enhance reaction rates.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxy(oxido)amino group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxy(oxido)amino group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted carbamates depending on the nucleophile used.
科学的研究の応用
Chemistry
In organic synthesis, Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate can be used as a building block for more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition due to its potential as a bioactive molecule. It may serve as a lead compound in the development of new pharmaceuticals.
Medicine
The compound’s potential medicinal properties include antimicrobial, antiviral, and anticancer activities. Research is ongoing to explore its efficacy and safety in various therapeutic applications.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties, such as polymers with enhanced stability or reactivity.
作用機序
The mechanism by which Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate exerts its effects involves interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can act as an inhibitor or modulator. The hydroxy(oxido)amino group is particularly important for binding interactions, influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
- Ethyl 4-phenyl-5-(3-pyridinylcarbonyl)-1,3-thiazol-2-ylcarbamate
- 2-methoxyethyl 5,6,7,8-tetrahydro1benzothieno[2,3-d][1,3]thiazol-2-ylcarbamate
Uniqueness
Ethyl 6-(hydroxy(oxido)amino)-4-methyl-4H-pyrrolo(2,3-d)(1,3)thiazol-2-ylcarbamate is unique due to its specific functional groups and the pyrrolo-thiazole core. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds. The presence of the hydroxy(oxido)amino group, in particular, offers unique opportunities for chemical modifications and interactions with biological targets.
This detailed overview highlights the significance of this compound in various scientific and industrial fields
特性
CAS番号 |
72083-57-9 |
|---|---|
分子式 |
C9H10N4O4S |
分子量 |
270.27 g/mol |
IUPAC名 |
ethyl N-(4-methyl-6-nitropyrrolo[2,3-d][1,3]thiazol-2-yl)carbamate |
InChI |
InChI=1S/C9H10N4O4S/c1-3-17-9(14)11-8-10-7-6(18-8)5(13(15)16)4-12(7)2/h4H,3H2,1-2H3,(H,10,11,14) |
InChIキー |
BLWVOWFYEJLMIW-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)NC1=NC2=C(S1)C(=CN2C)[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


